An In-Depth Technical Guide to the Chemical Properties of 2,3,4-Trimethylcyclopent-2-en-1-one
An In-Depth Technical Guide to the Chemical Properties of 2,3,4-Trimethylcyclopent-2-en-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 2,3,4-trimethylcyclopent-2-en-1-one, a substituted α,β-unsaturated ketone. The document is structured to deliver not just procedural steps but also the underlying scientific principles that govern the synthesis, reactivity, and characterization of this molecule. It is intended to serve as a valuable resource for researchers and professionals in organic synthesis and drug development, offering insights into its potential as a building block in the creation of more complex chemical entities.
Introduction and Molecular Overview
2,3,4-Trimethylcyclopent-2-en-1-one, with the chemical formula C₈H₁₂O, is a member of the cyclopentenone family. These five-membered carbocycles are significant structural motifs found in a wide array of natural products and biologically active compounds. The presence of both a ketone functional group and a carbon-carbon double bond in a conjugated system imparts a unique reactivity profile to this molecule, making it a versatile intermediate in organic synthesis.
Table 1: Core Molecular Properties [1]
| Property | Value |
| CAS Number | 28790-86-5 |
| Molecular Formula | C₈H₁₂O |
| Molecular Weight | 124.18 g/mol |
| IUPAC Name | 2,3,4-trimethylcyclopent-2-en-1-one |
| Solubility | Estimated at 1229 mg/L in water at 25°C |
Synthesis of the Cyclopentenone Core
The construction of the substituted cyclopentenone ring system can be achieved through several strategic synthetic routes. The choice of method is often dictated by the availability of starting materials, desired substitution patterns, and scalability. Two of the most powerful and widely employed methods for cyclopentenone synthesis are the Pauson-Khand reaction and the Nazarov cyclization.
The Pauson-Khand Reaction: A [2+2+1] Cycloaddition Approach
The Pauson-Khand reaction is a powerful transformation that constructs a cyclopentenone from an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt carbonyl complex.[2] This reaction is highly valued for its efficiency in forming the five-membered ring in a single step.
For the synthesis of 2,3,4-trimethylcyclopent-2-en-1-one, a plausible Pauson-Khand approach would involve the reaction of 2-butyne with propene in the presence of dicobalt octacarbonyl.
Figure 1: Conceptual workflow of the Pauson-Khand reaction.
Experimental Protocol: General Procedure for the Pauson-Khand Reaction [3]
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To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add the alkyne (1.0 equivalent).
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Add a degassed, high-boiling solvent such as mesitylene.
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Add dicobalt octacarbonyl (Co₂(CO)₈) (1.1 equivalents) in a single portion. Stir for 2 hours at room temperature to allow for the formation of the alkyne-cobalt complex.
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Introduce the alkene into the reaction mixture. For gaseous alkenes like propene, this can be done by bubbling the gas through the solution or by maintaining a positive pressure of the alkene.
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Degas the system with carbon monoxide and then heat the reaction mixture to a high temperature (e.g., 160 °C) for 24 hours.
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Upon completion, cool the reaction mixture and directly load it onto a silica gel column for purification. Elute with a non-polar solvent (e.g., hexanes) to remove the high-boiling solvent, followed by a more polar solvent system to isolate the desired cyclopentenone product.
Causality: The initial formation of the stable hexacarbonyldicobalt-alkyne complex is crucial for the subsequent steps. Heating is required to promote the dissociation of a CO ligand, which allows for the coordination and insertion of the alkene, followed by the final CO insertion and reductive elimination to form the product.
The Nazarov Cyclization: An Electrocyclic Ring Closure
The Nazarov cyclization is an acid-catalyzed electrocyclic reaction of a divinyl ketone to form a cyclopentenone. This method is particularly useful for synthesizing cyclopentenones with specific stereochemistry.
To synthesize 2,3,4-trimethylcyclopent-2-en-1-one via a Nazarov approach, a suitable precursor would be a divinyl ketone such as 3,4-dimethylhepta-1,5-dien-3-ol, which can be oxidized to the corresponding divinyl ketone.
Figure 2: Conceptual pathway of the Nazarov cyclization.
Experimental Protocol: General Procedure for the Nazarov Cyclization [4]
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Dissolve the divinyl ketone (1.0 equivalent) in a suitable solvent (e.g., dichloromethane) in a round-bottom flask.
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Add a Lewis acid or a Brønsted acid (e.g., FeCl₃, BF₃·OEt₂, or concentrated H₂SO₄) to the solution at a controlled temperature (often 0 °C or room temperature).
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Stir the reaction mixture for the time required to achieve complete conversion, monitoring by thin-layer chromatography (TLC).
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Quench the reaction by the addition of a suitable reagent (e.g., saturated aqueous NaHCO₃ solution).
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Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain the pure cyclopentenone.
Causality: The acid catalyst is essential for the formation of the key pentadienyl cation intermediate. This cation then undergoes a conrotatory 4π-electrocyclization, which is a thermally allowed process according to the Woodward-Hoffmann rules, to form the five-membered ring.
Chemical Reactivity and Mechanistic Insights
The reactivity of 2,3,4-trimethylcyclopent-2-en-1-one is dominated by its α,β-unsaturated ketone moiety. This functional group provides two primary sites for nucleophilic attack: the carbonyl carbon (1,2-addition) and the β-carbon of the enone system (1,4-conjugate addition or Michael addition).
Nucleophilic Conjugate Addition
The presence of the electron-withdrawing carbonyl group polarizes the C=C bond, rendering the β-carbon electrophilic. This allows for the addition of a wide range of soft nucleophiles in a 1,4-manner.
Figure 3: Generalized scheme for conjugate addition.
The outcome of the reaction (1,2- vs. 1,4-addition) is largely dependent on the nature of the nucleophile. Hard nucleophiles, such as Grignard reagents and organolithium compounds, tend to favor 1,2-addition at the carbonyl carbon. In contrast, softer nucleophiles, like Gilman (organocuprate) reagents, enolates, amines, and thiols, preferentially undergo 1,4-conjugate addition.
Cycloaddition Reactions
The electron-deficient alkene of the cyclopentenone ring system can participate as a dienophile in Diels-Alder reactions with electron-rich dienes. This [4+2] cycloaddition is a powerful tool for the construction of polycyclic systems. The stereochemistry and regiochemistry of the Diels-Alder reaction are highly predictable, making it a valuable transformation in total synthesis.
Photochemical Reactivity
α,β-Unsaturated ketones are known to undergo a variety of photochemical reactions upon irradiation with UV light. These can include [2+2] cycloadditions, isomerizations, and rearrangements. The specific outcome for 2,3,4-trimethylcyclopent-2-en-1-one would depend on the reaction conditions and the presence of other reactants.
Spectroscopic Characterization
The structural elucidation of 2,3,4-trimethylcyclopent-2-en-1-one relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Table 2: Predicted and Experimental Spectroscopic Data
| Technique | Key Features |
| ¹H NMR | Signals corresponding to the three methyl groups and the protons on the cyclopentenone ring. The chemical shifts and coupling constants would be indicative of their relative positions. |
| ¹³C NMR | Resonances for the carbonyl carbon (typically δ > 200 ppm), the two olefinic carbons, and the aliphatic carbons of the ring and the methyl substituents. |
| IR Spectroscopy | A strong absorption band for the C=O stretch of the conjugated ketone, typically appearing in the range of 1685-1666 cm⁻¹.[5] A band for the C=C stretch will also be present. |
| Mass Spectrometry (EI) | The mass spectrum shows a molecular ion peak (M⁺) at m/z = 124. Common fragmentation patterns for cyclic ketones include the loss of CO (m/z = 96) and cleavage of the ring. |
Applications in Research and Drug Development
While specific applications for 2,3,4-trimethylcyclopent-2-en-1-one are not extensively documented, the cyclopentenone scaffold is of significant interest in medicinal chemistry. Cyclopentenone-containing molecules have demonstrated a broad range of biological activities, including anti-inflammatory, antiviral, and anticancer properties.
The potential for this molecule lies in its utility as a synthetic intermediate. Through conjugate addition and other functional group transformations, the 2,3,4-trimethylcyclopentenone core can be elaborated into more complex structures with potential therapeutic applications. For instance, the introduction of various pharmacophores via a Michael addition could lead to the generation of a library of compounds for biological screening. The antimicrobial activity of various functionalized cyclopentenones suggests that derivatives of this molecule could be explored as novel antibacterial or antifungal agents.[6][7]
Safety and Handling
Conclusion
2,3,4-Trimethylcyclopent-2-en-1-one is a molecule with a rich and versatile chemical profile. Its synthesis can be approached through powerful and well-established methodologies like the Pauson-Khand reaction and the Nazarov cyclization. The inherent reactivity of its α,β-unsaturated ketone system opens up numerous possibilities for further functionalization, making it a valuable building block for the synthesis of more complex molecular architectures. While its direct applications are yet to be fully explored, its potential as a scaffold in the development of new therapeutic agents is significant, warranting further investigation by the scientific community.
References
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